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Compound of Interest

Compound Name:
3-Amino-N-(4-

fluorophenyl)propanamide

CAS No.: 938515-70-9

Cat. No.: B3169960

Get Quote

Core Parameter Analysis: Molecular Weight, Synthesis, and Physicochemical Characterization

Executive Summary: The "Fragment" Advantage[1]
In modern drug discovery, 3-Amino-N-(4-fluorophenyl)propanamide serves as a high-value

"fragment" scaffold.[1] With a molecular weight of 182.20 g/mol , it sits firmly within the "Rule of

3" for fragment-based drug discovery (MW < 300), offering high ligand efficiency (LE) potential.

[1]

This compound functions primarily as a β-alanine linker motif incorporating a bioisosteric

fluorine substitution.[1] The fluorine atom at the para-position of the phenyl ring blocks

metabolic oxidation (CYP450 protection) while modulating the electronic properties of the

amide bond.[1]

Molecular Weight & Isotopic Composition[1]
Accurate molecular weight calculations are the foundation of stoichiometry in synthesis and

identification in mass spectrometry.[1] For this compound, we must distinguish between the
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Average Molecular Weight (used for weighing reagents) and the Monoisotopic Mass (used for

MS identification).[1]

Fundamental Data[1][2][3]
Parameter Value Notes

IUPAC Name
3-Amino-N-(4-

fluorophenyl)propanamide
β-Alanine derivative

CAS (Free Base) 938515-70-9 Primary form discussed

CAS (HCl Salt) 1220035-45-9 Common commercial form

Chemical Formula

Cngcontent-ng-

c2699131324="" _nghost-ng-

c2339441298="" class="inline

ng-star-inserted">

H

FN

O

Average MW 182.20 g/mol Used for molarity calc.[1][2][3]

Monoisotopic Mass 182.0855 Da
[M+H]

= 183.0928

Stoichiometric Implications (Salt Forms)
Researchers often overlook the counterion, leading to gross errors in stoichiometry.[1] The

hydrochloride salt is the most stable form for storage but significantly alters the molecular

weight.[1]

Free Base: 182.20 g/mol [1][3]

Hydrochloride (HCl): 182.20 + 36.46 = 218.66 g/mol [1]
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Critical Insight: When converting from a procedure citing the free base to using the commercial

HCl salt, you must apply a correction factor of 1.20 to the mass weighed.[1]

Synthesis & Manufacturing Protocol
To ensure the integrity of the molecular weight analysis, the compound must be synthesized

with high purity.[1] Below is a self-validating protocol utilizing Boc-protection strategy to prevent

polymerization of the free amine.

Reaction Pathway (DOT Visualization)[1]

Boc-β-Alanine
(MW: 189.2)

Coupling Reaction
(EDC·HCl / HOBt)
DCM, 0°C to RT

4-Fluoroaniline
(MW: 111.1)

Boc-Protected Intermediate
(Purify: Silica Gel)

Amide Bond
Formation Deprotection

(4M HCl in Dioxane)
-Boc Group 3-Amino-N-(4-fluorophenyl)

propanamide HCl
(MW: 218.66)

Precipitation

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway ensuring controlled amide formation and isolation of the

stable HCl salt.

Detailed Protocol
Step 1: Amide Coupling

Dissolve Boc-β-Alanine (1.0 equiv) and 4-Fluoroaniline (1.0 equiv) in anhydrous

Dichloromethane (DCM).

Add EDC[1]·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C.[1]

Add DIPEA (3.0 equiv) dropwise.[1]
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Stir at Room Temperature (RT) for 12 hours.

Validation: TLC (Hexane:EtOAc 1:[1]1) should show consumption of aniline.[1]

Step 2: Deprotection & Isolation[1]

Dissolve the purified intermediate in minimal dioxane.[1]

Add 4M HCl in Dioxane (5.0 equiv) at 0°C.

Stir for 2 hours. The product will precipitate as a white solid.[1]

Filter and wash with diethyl ether to remove organic impurities.[1]

Result: High purity HCl salt (MW 218.66).[1]

Analytical Validation (Quality Control)[1]
To confirm the molecular weight and structure, the following analytical workflow is required.

This section interprets the data you will observe.[1]

Mass Spectrometry (LC-MS)[1]
Method: Electrospray Ionization (ESI) in Positive Mode.[1]

Expected Peak: The instrument detects the protonated species

.[1]

Target m/z: 183.09 (for the free base mass of 182.08 + 1.007).[1]

Diagnostic: If you see peaks at m/z 365.2, this indicates dimer formation

, common in high-concentration amide samples.[1]

Proton NMR ( H-NMR)
Solvent: DMSO-

(essential for solubility of the HCl salt).[1]
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Chemical Shift (

)
Multiplicity Integration Assignment

10.2 ppm Singlet 1H Amide -NH-

7.95 ppm Broad s 3H Ammonium -NH

7.65 ppm Multiplet 2H Aromatic (F-ortho)

7.15 ppm Multiplet 2H Aromatic (F-meta)

3.05 ppm Triplet 2H
-CH

(next to N)

2.65 ppm Triplet 2H
-CH

(next to C=O)

Expert Note: The triplet coupling of the ethylene backbone (

2.6 and 3.0 ppm) is the "fingerprint" of the β-alanine scaffold.[1] If these peaks are

multiplets or shifted, check for incomplete deprotection of the Boc group.[1]

Strategic Applications in Drug Design
The molecular weight of 182.20 is not arbitrary; it allows this molecule to act as a "privileged

structure" in Medicinal Chemistry.[1]

Fragment-Based Drug Discovery (FBDD)
In FBDD, we screen low-MW compounds (Fragments) to find weak binders, then "grow" them.

[1]
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Ligand Efficiency (LE): Because the MW is low, even a weak binding affinity (e.g.,

) yields a high LE score.[1]

Growth Vectors: The primary amine is an open vector for reductive amination or

sulfonylation, allowing rapid library expansion.[1]

Linker Chemistry (PROTACs)
This molecule is an ideal rigidified linker.[1] Unlike flexible alkyl chains, the amide bond adds

rigidity, and the phenyl ring adds lipophilicity.[1]

Application: Connecting a Cereblon ligand (e.g., Thalidomide derivative) to a Target Protein

ligand.[1]

Benefit: The fluorine atom improves permeability compared to a standard aniline linker.[1]

Workflow: From Fragment to Lead
Fragment Screening

(3-Amino-N-(4-F-Ph)propanamide)
MW: 182.2

Hit Identification
(NMR/SPR Binding)

Screening

Fragment Elaboration
(Reacting the free amine)

SAR Expansion

Lead Compound
(MW: 350-450)

Optimization

Click to download full resolution via product page
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Figure 2: The role of the 182.2 MW fragment in the drug discovery pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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